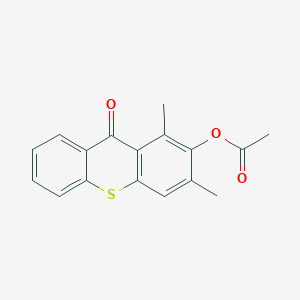
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate (DOTA) is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. DOTA is a versatile compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate is based on its ability to chelate metal ions. When 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate is conjugated to a drug or peptide, it can bind to metal ions such as gallium or indium. This allows for the targeted delivery of the drug or peptide to specific cells or tissues.
Biochemical and Physiological Effects:
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been shown to have low toxicity and minimal side effects. It has been used in various animal studies and clinical trials without significant adverse effects. In addition, 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been shown to have good stability in vivo, allowing for its use in imaging studies and targeted therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate in lab experiments include its versatility and ability to chelate metal ions. This allows for the targeted delivery of drugs or peptides to specific cells or tissues. In addition, 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been shown to have low toxicity and minimal side effects.
The limitations of using 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate in lab experiments include its cost and the complexity of its synthesis. In addition, 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate in scientific research. One area of interest is the development of new radiopharmaceuticals for imaging studies. 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been shown to have high affinity for certain metal ions, such as gallium and indium, which can be used for imaging studies.
Another area of interest is the development of new drug delivery systems for targeted therapy. 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate can be conjugated to drugs or peptides, allowing for their targeted delivery to specific cells or tissues.
Conclusion:
In conclusion, 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate (1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate) is a versatile compound that has been widely used in scientific research. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has several advantages, including its ability to chelate metal ions and its low toxicity. However, it also has limitations, including its cost and limited solubility in water. There are several future directions for the use of 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate in scientific research, including the development of new radiopharmaceuticals for imaging studies and new drug delivery systems for targeted therapy.
Métodos De Síntesis
The synthesis of 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate involves a multi-step process that begins with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This acid is then reacted with 1,3-dimethyl-2-nitrobenzene to form 1,3-dimethyl-2-(2-chlorobenzoyl)benzene. The final step involves the reduction of the nitro group to an amine group, followed by acetylation with acetic anhydride to form 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate.
Aplicaciones Científicas De Investigación
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been used as a chelating agent for radiopharmaceuticals. It has been shown to have high affinity for certain metal ions, such as gallium and indium, which are used in imaging studies.
In biochemistry, 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a labeling agent for peptides and proteins, allowing for their detection and quantification.
In pharmacology, 1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate has been used as a drug delivery system for targeted therapy. It can be conjugated to drugs or peptides, allowing for their targeted delivery to specific cells or tissues.
Propiedades
IUPAC Name |
(1,3-dimethyl-9-oxothioxanthen-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-9-8-14-15(10(2)17(9)20-11(3)18)16(19)12-6-4-5-7-13(12)21-14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRHVBALUIIHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC(=O)C)C)C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-9-oxo-9H-thioxanthen-2-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B4891879.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891880.png)
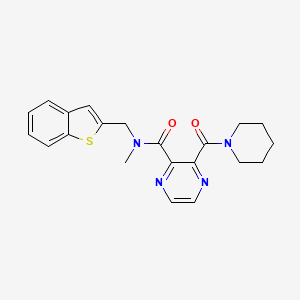
![1-(2-methoxybenzyl)-N-[4-(methylthio)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4891893.png)

![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4891913.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-[2-(2-furyl)ethyl]-2-pyridinamine](/img/structure/B4891920.png)
![N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
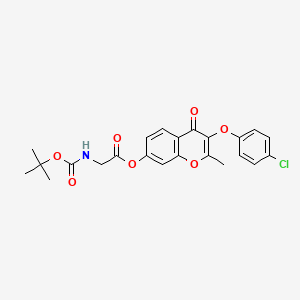
![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)
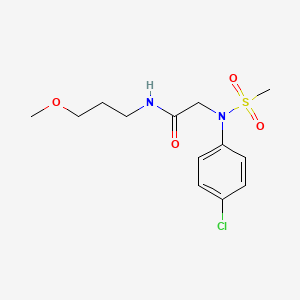
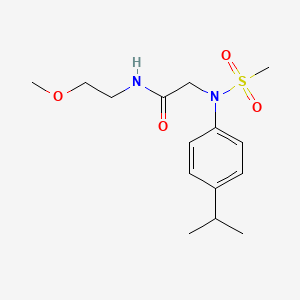
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)